AMG-51

c-Met RON kinase VEGFR2

AMG-51 is an ATP-competitive c-Met inhibitor (Ki=4.9 nM) with a uniquely characterized off-target selectivity profile: moderate activity against IGFR (Ki=22 nM) and Ron (Ki=28 nM), but >28-fold selectivity over VEGFR2 (Ki=139 nM). Unlike ultra-selective probes (e.g., JNJ-38877605) that fail to capture clinical polypharmacology, or dual c-Met/RON inhibitors (e.g., AMG-1) that confound mechanistic attribution, AMG-51's defined off-target constellation enables clean dissection of c-Met-specific phenotypes and translationally relevant preclinical modeling. Supplied at ≥95% purity with validated lot-to-lot consistency—essential for reproducible kinase selectivity panels and cross-laboratory benchmarking.

Molecular Formula C34H33F2N5O5
Molecular Weight 629.665
CAS No. 890019-63-3
Cat. No. B2749348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-51
CAS890019-63-3
Molecular FormulaC34H33F2N5O5
Molecular Weight629.665
Structural Identifiers
SMILESCN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F
InChIInChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39)
InChIKeyONSZEUCTVQJHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AMG-51 (890019-63-3) for c-Met Kinase Research: An Evidence-Based Procurement Guide


AMG-51 is a potent, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, the high-affinity receptor for hepatocyte growth factor (HGF) [1]. It exhibits an inhibition constant (Ki) of 4.9 nM against c-Met in enzyme assays and displays a characteristic off-target selectivity profile against a panel of related receptor tyrosine kinases including IGFR (Ki = 22 nM), Ron (Ki = 28 nM), and KDR/VEGFR2 (Ki = 139 nM) [1][2]. Chemically, it is a pyrimidone derivative with molecular formula C34H33F2N5O5 and molecular weight 629.65 g/mol . The compound is supplied as a high-purity (>95%) research tool for in vitro and cell-based studies of c-Met signaling, tumorigenesis, and angiogenesis [1].

Why c-Met Inhibitors Are Not Interchangeable: The Case for AMG-51 Over Close Analogs


While numerous c-Met inhibitors exhibit comparable potency in single-point enzyme assays, they diverge dramatically in selectivity profiles, off-target liabilities, and downstream functional consequences [1]. Substituting AMG-51 with a more potent but less selective analog such as AMG-458 (c-Met Ki = 1.2 nM) inadvertently introduces potent RON inhibition (IC50 ~9 nM) and significant covalent protein binding in liver microsomes, confounding interpretation of in vivo efficacy and toxicity . Conversely, substituting with a dual c-Met/RON inhibitor like AMG-1 eliminates the ability to attribute phenotypes solely to c-Met blockade . The specific off-target constellation of AMG-51—moderate activity against IGFR and Ron but negligible VEGFR2 inhibition (Ki = 139 nM)—makes it uniquely suited for studies where concomitant inhibition of angiogenesis-related kinases would distort the experimental readout [1][2]. Generic substitution thus risks invalidating key mechanistic conclusions and downstream translational hypotheses [1].

AMG-51 vs. Closest c-Met Inhibitor Analogs: A Quantitative Differentiation Guide for Scientific Procurement


Selectivity Advantage Over AMG-458: Avoiding RON and VEGFR2 Confounding in Functional Assays

AMG-51 (Ki c-Met = 4.9 nM) exhibits moderate off-target activity against Ron (Ki = 28 nM) but retains >28-fold selectivity over VEGFR2 (Ki = 139 nM) [1][2]. In contrast, AMG-458 (Ki c-Met = 1.2 nM) potently inhibits RON (IC50 ~9 nM) and displays only ~350-fold selectivity over VEGFR2 in cellular assays . This differential selectivity translates to distinct cellular signaling outcomes: AMG-51 avoids the confounding RON-mediated phenotypes (e.g., macrophage stimulation, epithelial-to-mesenchymal transition) and VEGFR2-driven angiogenic effects that accompany AMG-458 treatment [1].

c-Met RON kinase VEGFR2 Selectivity

c-Met-Specific vs. Dual c-Met/RON Inhibition: AMG-51 vs. AMG-1 for Dissecting Signaling Pathways

AMG-51 is a c-Met inhibitor with moderate off-target activity against Ron (Ki = 28 nM, ~5.7-fold less potent than c-Met) [1]. In contrast, AMG-1 is a potent dual c-Met/RON inhibitor with IC50 values of 4 nM and 9 nM respectively (~2.25-fold difference) . This distinction is critical: AMG-51 allows researchers to attribute observed cellular effects primarily to c-Met blockade, whereas AMG-1 co-inhibits both receptors, confounding interpretation of HGF vs. MSP (macrophage-stimulating protein) signaling [1][2].

c-Met RON kinase Dual inhibition Signaling specificity

Potency vs. Selectivity Trade-Off: AMG-51 vs. PHA-665752 and JNJ-38877605

AMG-51 (c-Met Ki = 4.9 nM) is marginally less potent than PHA-665752 (c-Met Ki = 4 nM, IC50 = 9 nM) and JNJ-38877605 (c-Met IC50 = 4 nM) [1]. However, PHA-665752 exhibits >50-fold selectivity for c-Met over a panel of tyrosine and serine-threonine kinases , while JNJ-38877605 is >600-fold selective over 200 kinases . AMG-51 occupies a distinct selectivity niche: it retains moderate off-target activity against IGFR (Ki = 22 nM) and Ron (Ki = 28 nM) while largely sparing VEGFR2 (Ki = 139 nM) [1]. This profile is advantageous when studying c-Met signaling in contexts where complete ablation of IGFR or Ron signaling would be undesirable or where these off-target activities provide a more physiologically relevant inhibition pattern .

c-Met Selectivity Potency Kinase profiling

In Vitro Potency Validation: AMG-51 c-Met Ki Confirmed Across Multiple Independent Sources

The c-Met inhibitory potency of AMG-51 (Ki = 4.9 nM) has been consistently reported across multiple independent vendor technical datasheets [1][2]. This inter-source reproducibility contrasts with some c-Met inhibitors (e.g., AMG-458) where reported values vary by assay conditions (Ki = 1.2 nM in enzyme assays vs. IC50 = 60 nM in cellular assays) . The uniform reporting of AMG-51's enzyme-level Ki provides a reliable benchmark for cross-study comparisons and dose-selection calculations in cellular experiments [1].

c-Met Enzyme inhibition Ki Reproducibility

Off-Target Profile: Defined IGFR and Ron Activity vs. Pan-Selective c-Met Inhibitors

AMG-51 exhibits a well-characterized off-target profile with Ki values of 22 nM for IGFR and 28 nM for Ron, while largely sparing KDR/VEGFR2 (Ki = 139 nM) [1][2]. In contrast, many c-Met inhibitors (e.g., PHA-665752, JNJ-38877605) are highly selective (>50-fold to >600-fold) across broad kinase panels . The moderate IGFR and Ron activities of AMG-51 can be either a liability or an advantage depending on experimental context. For studies where complete c-Met specificity is paramount, more selective inhibitors are preferable. However, for experiments in tumor microenvironments where IGFR and Ron signaling are co-activated (e.g., in certain cancer cell lines or in vivo models), AMG-51's off-target activities may more accurately recapitulate the polypharmacology of clinical-stage c-Met inhibitors [1].

c-Met IGFR Ron Off-target

Chemical Identity and Purity: AMG-51 vs. Vendor-Specific Formulations

AMG-51 (CAS 890019-63-3) is supplied as a single, well-defined chemical entity with molecular formula C34H33F2N5O5 and molecular weight 629.65 g/mol . Vendor specifications uniformly report purity ≥95%, with some suppliers offering >98% by HPLC [1]. This contrasts with closely related compounds like AMG-458 (CAS 913376-83-7) which is reported to bind covalently to liver microsomal proteins, potentially complicating in vivo pharmacokinetic studies . The consistent chemical identity and absence of reported covalent binding liabilities make AMG-51 a more predictable tool for cell-based assays and in vivo pharmacology [2].

AMG-51 CAS 890019-63-3 Purity Procurement

High-Impact Research Applications for AMG-51: Evidence-Based Scenarios


Dissecting c-Met-Specific Signaling in HGF-Stimulated Epithelial Cells

Use AMG-51 to inhibit c-Met in epithelial cell lines (e.g., MDCK, A549) stimulated with HGF. The moderate selectivity over Ron (5.7-fold) ensures that phenotypes such as scattering, branching morphogenesis, and invasion are primarily attributable to c-Met blockade rather than co-inhibition of Ron or VEGFR2 [1]. This is particularly critical when comparing results to dual c-Met/RON inhibitors like AMG-1, which confound interpretation .

Modeling Clinically Relevant c-Met Polypharmacology in Tumor Cell Lines

Employ AMG-51 in cancer cell lines (e.g., gastric, lung, or glioblastoma) that co-express c-Met, IGFR, and Ron. The defined off-target activities (IGFR Ki = 22 nM, Ron Ki = 28 nM) mimic the polypharmacology of multi-targeted clinical c-Met inhibitors more accurately than ultra-selective probes like JNJ-38877605 . This enables preclinical evaluation of therapeutic windows and resistance mechanisms in a more translationally relevant context [1].

In Vitro Kinase Selectivity Profiling and Counter-Screening

Utilize AMG-51 as a reference compound in kinase selectivity panels. Its well-documented off-target profile (IGFR Ki = 22 nM, Ron Ki = 28 nM, VEGFR2 Ki = 139 nM) serves as a benchmark for assessing the selectivity of novel c-Met inhibitors [2]. The consistent potency data (c-Met Ki = 4.9 nM) across multiple vendors ensures reproducibility in cross-laboratory comparisons .

In Vivo Pharmacodynamic Studies Requiring Defined Off-Target Avoidance

For mouse xenograft or orthotopic tumor models where VEGFR2 inhibition is undesirable (due to confounding effects on angiogenesis), AMG-51's >28-fold selectivity over VEGFR2 (Ki = 139 nM) makes it a superior choice over AMG-458 (which exhibits more potent VEGFR2 inhibition and covalent protein binding) . The lack of reported covalent binding simplifies interpretation of pharmacokinetic/pharmacodynamic relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.